molecular formula C32H46O6 B1237888 Jildamycin

Jildamycin

Cat. No.: B1237888
M. Wt: 526.7 g/mol
InChI Key: QECBVZBMGUAZDL-SJMSETAHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Jildamycin: is a semi-synthetic antibiotic belonging to the anthracycline class. It is primarily used in the treatment of various bacterial infections. This compound is known for its ability to intercalate into DNA, thereby inhibiting nucleic acid synthesis and interacting with the enzyme topoisomerase II. This mechanism makes it effective against a range of bacterial pathogens.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Jildamycin involves multiple steps, starting from the extraction of the natural anthracycline compound, daunorubicin. The key steps include:

    Glycosylation: The attachment of sugar moieties to the aglycone structure.

    Acetylation: The addition of acetyl groups to specific positions on the molecule.

Industrial Production Methods: Industrial production of this compound typically involves fermentation processes using Streptomyces bacteria, followed by chemical modification steps to achieve the desired semi-synthetic compound. The fermentation process is optimized to maximize yield and purity, and the subsequent chemical modifications are carried out under controlled conditions to ensure consistency and efficacy.

Chemical Reactions Analysis

Types of Reactions: Jildamycin undergoes various chemical reactions, including:

    Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, typically using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products: The major products formed from these reactions include various hydroxylated, reduced, and substituted derivatives of this compound, each with distinct biological activities and potential therapeutic applications.

Scientific Research Applications

Jildamycin has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying DNA intercalation and the effects of anthracyclines on nucleic acid synthesis.

    Biology: Employed in research on bacterial resistance mechanisms and the development of new antibiotics.

    Medicine: Investigated for its potential in treating various bacterial infections, including those caused by multi-drug resistant strains.

    Industry: Utilized in the production of semi-synthetic antibiotics and as a reference standard in quality control processes.

Mechanism of Action

Jildamycin exerts its effects by intercalating into the DNA double helix, thereby disrupting the normal function of nucleic acids. This intercalation inhibits the enzyme topoisomerase II, which is essential for DNA replication and transcription. By blocking this enzyme, this compound prevents the proliferation of bacterial cells, leading to their eventual death. The molecular targets of this compound include the DNA strands and the topoisomerase II enzyme, which are critical for bacterial survival and replication.

Comparison with Similar Compounds

    Daunorubicin: Another anthracycline antibiotic with similar DNA intercalating properties.

    Doxorubicin: A widely used anthracycline with potent anti-cancer activity.

    Idarubicin: A semi-synthetic derivative of daunorubicin with enhanced lipophilicity and cellular uptake.

Uniqueness of Jildamycin: this compound is unique due to its specific modifications that enhance its antibacterial activity and reduce its toxicity compared to other anthracyclines. Its ability to intercalate into DNA and inhibit topoisomerase II makes it a valuable compound in both research and clinical settings.

Properties

Molecular Formula

C32H46O6

Molecular Weight

526.7 g/mol

IUPAC Name

(2E,10E,12E,16Z,18E)-6-hydroxy-3,5,7,9,11,15,17-heptamethyl-19-(3-methyl-6-oxo-2,3-dihydropyran-2-yl)-8-oxononadeca-2,10,12,16,18-pentaenoic acid

InChI

InChI=1S/C32H46O6/c1-20(16-22(3)12-14-28-24(5)13-15-30(35)38-28)10-9-11-21(2)17-25(6)31(36)27(8)32(37)26(7)18-23(4)19-29(33)34/h9,11-17,19-20,24-28,32,37H,10,18H2,1-8H3,(H,33,34)/b11-9+,14-12+,21-17+,22-16-,23-19+

InChI Key

QECBVZBMGUAZDL-SJMSETAHSA-N

Isomeric SMILES

CC1C=CC(=O)OC1/C=C/C(=C\C(C)C/C=C/C(=C/C(C)C(=O)C(C)C(C(C)C/C(=C/C(=O)O)/C)O)/C)/C

Canonical SMILES

CC1C=CC(=O)OC1C=CC(=CC(C)CC=CC(=CC(C)C(=O)C(C)C(C(C)CC(=CC(=O)O)C)O)C)C

Synonyms

leptomycin A

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.